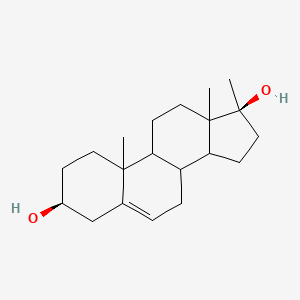

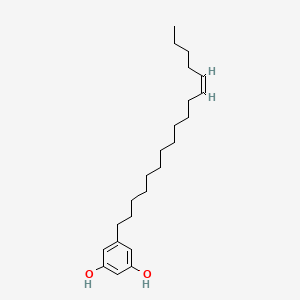

17-alpha-Methyl-5-androstene-3-beta,17-beta-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A synthetic steroid with anabolic and androgenic properties. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1188)

Aplicaciones Científicas De Investigación

Hormonal Pathways and Metabolic Indicators

Serum levels of 5-androstene-3 beta,17 beta-diol (5-ADIOL-S) and related compounds have been extensively studied as markers for various conditions. Research highlights the role of these compounds in reflecting the involvement of adrenal glands in conditions like polycystic ovarian disease (PCO) and late-onset 21-hydroxylase deficiency (LOCAH). These studies emphasize the relevance of 5-ADIOL-S in indicating adrenal gland involvement and its potential as a pro-hormone in peripheral tissues, suggesting its significance in the synthesis of more potent steroids in specific conditions (Montalto et al., 1990) (Montalto et al., 1990).

Diagnostic Applications

Studies have explored the use of 5-ADIOL-S and related compounds as diagnostic tools. For instance, serum and urinary measurements of androstanediol glucuronide have been evaluated for their potential in reflecting peripheral androgen action, suggesting a clinical utility in distinguishing between normal and hirsute women (Paulson et al., 1986). Furthermore, the determination of 5-ADIOL-S in plasma has been proposed as a diagnostic marker in conditions like psoriasis (Morsches et al., 1979).

Androgen Metabolism and Aging

The studies also shed light on the correlation between androstanediols and aging, illustrating how serum levels of these compounds can vary significantly across different age groups and may be influenced by conditions such as idiopathic hirsutism and benign prostatic hypertrophy (BPH). This suggests a broader physiological significance of these compounds, extending beyond specific diseases to general age-related hormonal changes (Puah & Ghanadian, 1983).

Unique Syndromes and Conditions

Interestingly, certain unique syndromes like congenital ichthyosiform syndrome with deafness have shown abnormally elevated serum steroid disulfates, including 5-androstene-3 beta,17 alpha-diol. This indicates the potential role of these compounds in the pathophysiology of rare and complex syndromes (Oikarinen et al., 1980).

Propiedades

Fórmula molecular |

C20H32O2 |

|---|---|

Peso molecular |

304.5 g/mol |

Nombre IUPAC |

(3S,17S)-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15?,16?,17?,18?,19?,20-/m0/s1 |

Clave InChI |

WRWBCPJQPDHXTJ-QLMYBWCRSA-N |

SMILES isomérico |

C[C@@]1(CCC2C1(CCC3C2CC=C4C3(CC[C@@H](C4)O)C)C)O |

SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O |

SMILES canónico |

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O |

Sinónimos |

Madiol Methandriol Methylandrostenediol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-5-methyl-3-(2-methylallyl)-2-[(Z)-(3-methyl-4-oxo-thiazolidin-2-ylidene)hydrazono]thiazolidin-4-one](/img/structure/B1230879.png)

![2-[(Z)-(4-Pyridinyl)methylene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1230882.png)

![2-[4-amino-4-oxo-3-(trimethylammonio)butyl]-L-histidine](/img/structure/B1230887.png)

![(3E,3aR,8bS)-8a-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-5,6,7,8b-tetrahydro-3aH-indeno[1,2-b]furan-2-one](/img/structure/B1230893.png)

![(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione](/img/structure/B1230896.png)

![6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230902.png)

![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)